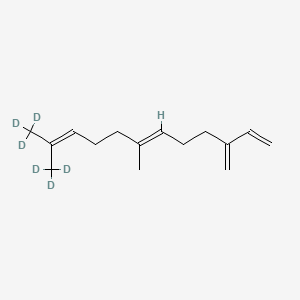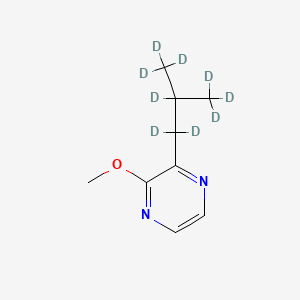
8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2 is a 13C-labeled derivative of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl. This compound is primarily used for research purposes, particularly in the fields of chemistry and biology. The labeling with 13C allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2 involves several steps, starting with the preparation of theophylline derivatives. The key steps include:
Fluorination: Introduction of the fluorine atom into the benzyl group.
Methylsulfonylation: Addition of the methylsulfonyl group to the theophylline core.
13C Labeling: Incorporation of the 13C isotope into the compound.
The reaction conditions typically involve the use of specific reagents and catalysts to ensure high yield and purity. The exact conditions can vary depending on the desired scale and purity requirements.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial reactors and purification systems to produce the compound in bulk while maintaining high purity standards.
Analyse Des Réactions Chimiques
Types of Reactions
8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium iodide (NaI) and other halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzyl derivatives.
Applications De Recherche Scientifique
8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2 has several scientific research applications:
Chemistry: Used as a probe in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2 involves its interaction with specific molecular targets. The 13C labeling allows for detailed tracking and analysis of the compound within biological systems. The molecular pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-(o-Fluoro-benzyl)theophylline: The non-labeled version of the compound.
8-(o-Fluoro-benzyl)theophylline methylsulfonyl: Without the 13C labeling.
Theophylline derivatives: Various derivatives with different functional groups.
Uniqueness
The primary uniqueness of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2 lies in its 13C labeling, which allows for advanced analytical techniques such as NMR spectroscopy. This makes it particularly valuable for detailed molecular studies and research applications.
Propriétés
Formule moléculaire |
C15H15FN4O4S |
|---|---|
Poids moléculaire |
368.36 g/mol |
Nom IUPAC |
9-[(2-fluorophenyl)methyl]-1,3-di((113C)methyl)-8-methylsulfonylpurine-2,6-dione |
InChI |
InChI=1S/C15H15FN4O4S/c1-18-12-11(13(21)19(2)15(18)22)17-14(25(3,23)24)20(12)8-9-6-4-5-7-10(9)16/h4-7H,8H2,1-3H3/i1+1,2+1 |
Clé InChI |
LOASVMSZPWJMRK-ZDOIIHCHSA-N |
SMILES isomérique |
CS(=O)(=O)C1=NC2=C(N1CC3=CC=CC=C3F)N(C(=O)N(C2=O)[13CH3])[13CH3] |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N=C(N2CC3=CC=CC=C3F)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide](/img/structure/B12372869.png)



![(2S)-2-[[(1S)-5-[6-[[4-[[(2S)-1-[[(2S)-1-(3-azidopropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoyl]amino]hexanoyl-[(3-chlorophenyl)methyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12372878.png)
![1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide](/img/structure/B12372881.png)



![disodium;2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate](/img/structure/B12372912.png)



![trilithium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-sulfidophosphinate](/img/structure/B12372929.png)
